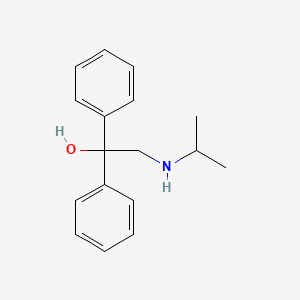

2-(异丙基氨基)-1,1-二苯基-1-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Isopropylamino)-1,1-diphenyl-1-ethanol” is a complex organic compound. It contains an isopropylamino group, two phenyl groups, and an ethanol group . The isopropylamino group is a common component in many drugs and can potentially contribute to the biological activity of the compound .

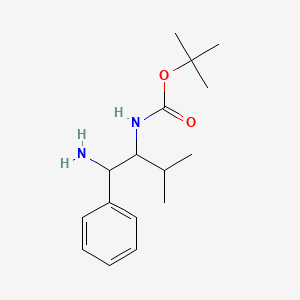

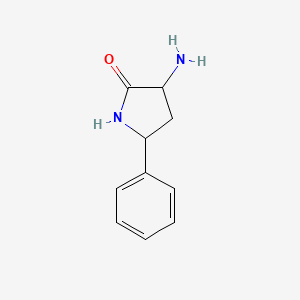

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The isopropylamino group would likely introduce a degree of polarity to the molecule, while the phenyl groups could contribute to its overall stability .

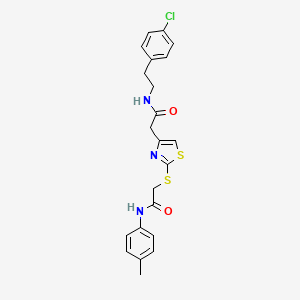

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the isopropylamino and phenyl groups. For example, the isopropylamino group could potentially undergo reactions typical of amines, such as protonation, alkylation, and acylation .

Physical And Chemical Properties Analysis

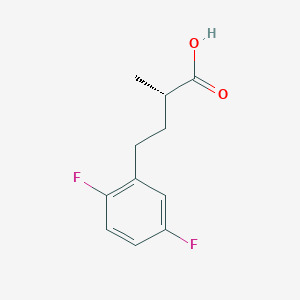

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the isopropylamino group could potentially increase its solubility in polar solvents .

科学研究应用

- Researchers have explored IPADE derivatives as potential drug candidates. These derivatives exhibit promising biological activities, including antiviral, antibacterial, and anticancer effects .

- These catalysts can promote enantioselective reactions, such as asymmetric hydrogenation or Michael additions .

- Researchers have explored their use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices .

- These materials can be used for drug delivery, tissue engineering, and surface modification due to their biocompatibility and tunable properties .

- Their functional groups can chelate metal ions, aiding in wastewater purification and environmental cleanup .

Organic Synthesis and Medicinal Chemistry

Catalysis and Asymmetric Synthesis

Photophysics and Optoelectronics

Materials Science and Nanotechnology

Environmental Remediation

Supramolecular Chemistry and Host-Guest Interactions

未来方向

作用机制

Target of Action

The primary target of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is the β adrenoceptor . This compound is a non-selective β adrenoceptor agonist . The β adrenoceptors play a crucial role in various physiological processes, including heart rate regulation and bronchodilation .

Mode of Action

2-(Isopropylamino)-1,1-diphenyl-1-ethanol interacts with its targets, the β adrenoceptors, by binding to them and activating them . This activation leads to a series of intracellular events, resulting in increased heart rate and bronchodilation .

Biochemical Pathways

The activation of β adrenoceptors by 2-(Isopropylamino)-1,1-diphenyl-1-ethanol affects several biochemical pathways. These include the adenylyl cyclase pathway, which leads to an increase in cyclic AMP levels in the cell, promoting protein kinase A activity . This can lead to various downstream effects, including increased heart rate and bronchodilation .

Pharmacokinetics

The pharmacokinetics of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed when given orally . The compound binds extensively to plasma albumin, and its clearance is increased at doses greater than 600mg due to an increase in the unbound fraction of the drug . It is metabolized to glucuronide conjugate metabolites that are excreted in the urine .

Result of Action

The molecular and cellular effects of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol’s action include increased heart rate and bronchodilation . These effects are the result of the activation of β adrenoceptors and the subsequent increase in cyclic AMP levels and protein kinase A activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. For instance, factors that affect the body’s absorption, distribution, metabolism, and excretion of the compound can impact its bioavailability and therapeutic effect . These factors can include diet, physical activity, exposure to pollutants, and stress .

属性

IUPAC Name |

1,1-diphenyl-2-(propan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(2)18-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18-19H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVYHGOULWNYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)-1,1-diphenyl-1-ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2585928.png)

![3-Cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2585930.png)

![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)

![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)

![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)

![N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2585946.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)